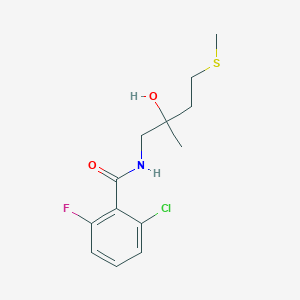![molecular formula C18H20N4O3S B2529978 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034415-35-3](/img/structure/B2529978.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a compound with a piperidinyl methanone core was achieved using a substitution reaction, starting with a piperidinyl methanone oxime and introducing a sulfonyl chloride group . This suggests that the synthesis of the compound may also involve a substitution reaction, possibly starting with a piperidinyl methanone derivative and introducing the benzo[c][1,2,5]thiadiazole moiety.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using single crystal X-ray diffraction studies, which can reveal the conformation of the piperidine ring and the geometry around sulfur atoms when present . The compound likely has a similar complex structure, with potential for various intra- and intermolecular interactions, such as hydrogen bonding and π-π interactions, which could influence its crystalline structure and stability.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic properties. For example, the HOMO-LUMO energy gap and other electronic parameters can be evaluated to predict the reactivity and stability of the molecule . The compound may also exhibit specific reactive sites identifiable through molecular electrostatic potential mapping, which could be useful in predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse. Thermal stability is an important characteristic, and similar compounds have been shown to be stable over a range of temperatures . The compound may also exhibit specific thermal properties, which could be studied using techniques like thermogravimetric analysis. Additionally, spectroscopic techniques such as IR, NMR, and MS are commonly used to characterize such molecules , and these methods would likely be applicable to the compound as well.
Relevant Case Studies
While the provided papers do not include case studies on the exact compound, they do offer insights into the potential applications of similar molecules. For instance, cytotoxicity evaluations and molecular docking studies have been performed to understand the biological applications and interactions with proteins . Such studies could be relevant for the compound if it is intended for use in biological systems or pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have synthesized new pyridine derivatives using amino substituted benzothiazoles and chloropyridine-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi. This approach highlights the potential of incorporating the mentioned chemical structure into the design of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Hirshfeld Surface Analysis
Another study focused on the structural characterization and antiproliferative activity evaluation of a novel heterocycle derived from the chemical structure . Through X-ray diffraction studies and Hirshfeld surface analysis, the researchers provided insights into the compound's molecular interactions and stability, offering a foundation for further exploration in medicinal chemistry applications (Prasad et al., 2018).
Electrochromic Polymers with Low Bandgap
Exploring the electrochromic applications, a study involved the design of novel donor-acceptor-type systems incorporating thiadiazolo[3,4-c]pyridine, showing potential for developing electrochromic materials with fast switching times and good optical memory. The research underscores the compound's utility in creating advanced materials for electronic and optical devices (Ming et al., 2015).
Synthesis of Novel Antitubercular and Antifungal Agents
Further extending its applications, derivatives of the compound have been evaluated for their antitubercular and antifungal activities, showcasing the compound's potential as a scaffold for developing new therapeutic agents targeting infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Propiedades
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-16-6-2-3-7-17(16)22(26(20,24)25)15-8-11-21(12-9-15)18(23)14-5-4-10-19-13-14/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBDSOIRVPXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


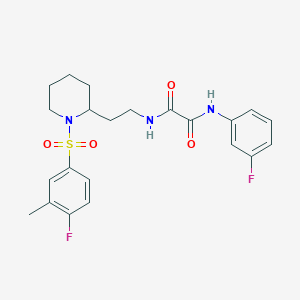
![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)
![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)
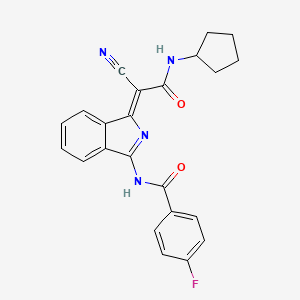
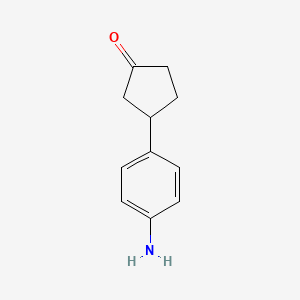
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
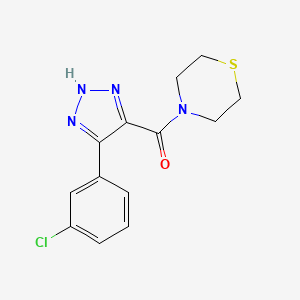
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
